2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid
Overview
Description
2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a phenylprop-2-enamido group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is to start with the acylation of an appropriate amine with acetic anhydride to form the acetamido group. This is followed by the introduction of the phenylprop-2-enamido group through a condensation reaction with a suitable aldehyde or ketone. The final step involves the addition of the methylsulfanyl group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido and phenylprop-2-enamido groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the methylsulfanyl group may participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylthio)butanoic acid
- 2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(ethylsulfanyl)butanoic acid
- 2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfinyl)butanoic acid
Uniqueness
2-[(2Z)-2-Acetamido-3-phenylprop-2-enamido]-4-(methylsulfanyl)butanoic acid is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it valuable for certain applications in research and industry.
Properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(19)17-14(10-12-6-4-3-5-7-12)15(20)18-13(16(21)22)8-9-23-2/h3-7,10,13H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVLZWDCAPVAM-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC(CCSC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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